This compound is synthesized from benzothiazole derivatives, which are known for their diverse biological activities. The classification of this compound falls under the category of sulfonamides and benzodiazoles, both of which are significant in medicinal chemistry due to their roles in various therapeutic agents.
The synthesis of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves multiple steps:
For instance, one method involves reacting 2-aminobenzothiazole with a sulfonyl chloride in the presence of a base like potassium hydroxide in dimethylformamide, followed by extraction and purification steps to yield the desired sulfonamide product .
The molecular structure of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure, revealing characteristic peaks corresponding to the functional groups present in the molecule .
The chemical reactivity of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide includes:
These reactions are crucial for understanding its mechanism of action and potential applications in drug design .
The mechanism of action for 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide primarily revolves around its role as an inhibitor of carbonic anhydrases.
The physical and chemical properties of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide are as follows:
Property | Value |
---|---|
Melting Point | Decomposes around 159–161 °C |
Solubility | Soluble in organic solvents like DMSO |
Stability | Stable under dry conditions; sensitive to moisture |
pKa | Approximately 7.5 (indicative of acidic character due to sulfonamide) |
These properties influence its handling, storage, and application in biological systems .
The applications of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide extend into various fields:
The compound 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide (CAS RN: 743442-05-9) emerged in the early 2000s as a specialized benzimidazole derivative targeting oncology and enzyme modulation. Its identification coincided with renewed interest in N-hydroxy benzimidazole scaffolds, which gained traction due to their ability to chelate metal ions in enzymatic active sites and participate in redox cycling. Unlike classical benzimidazole-based drugs (e.g., omeprazole or albendazole), this compound integrates a sulfonamide group at the C6 position and an N-hydroxy modification at N1, creating a hybrid pharmacophore. This design leverages the established role of benzimidazoles in targeting DNA topoisomerases and microtubule assembly while incorporating sulfonamide’s proficiency in inhibiting carbonic anhydrases and tyrosine kinases [3] [7].
Commercial availability through suppliers like Fujifilm Wako and Santa Cruz Biotechnology since the late 2010s enabled systematic exploration. As a research chemical, it is typically packaged in quantities from 100 mg to 10 g, with pricing reflecting scale (e.g., ¥29,100/100 mg to ¥484,500/10 g) [1] [2]. Its primary application remains in vitro oncology studies, particularly as a precursor for synthesizing kinase inhibitors and DNA-binding agents. Recent work has contextualized it within broader efforts to optimize sulfonamide-bearing heterocycles, such as benzofuran-imidazopyridines, which show sub-micromolar IC50 values against breast and lung cancer lines [5].
Table 1: Commercial Availability and Key Identifiers
Property | Value/Description |
---|---|
CAS RN | 743442-05-9 |
Molecular Formula | C9H11N3O3S |
Molecular Weight | 241.27 g/mol |
Suppliers | Fujifilm Wako, Santa Cruz Biotechnology, Arctom Scientific |
Packaging | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
Price Range (Sample) | $188/250 mg (SCBT) to $380/1 g (SCBT) [2] |
The molecular architecture of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide features three critical motifs:
Table 2: Structural Comparison with Related Bioactive Compounds
Compound | Core Scaffold | Key Modifications | Target Relevance |
---|---|---|---|
1-Hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide | Benzimidazole | N1-hydroxy, C6-dimethylsulfonamide | DNA topoisomerase II, CA IX/XII |
Hoechst 33342 | Bis-benzimidazole | N1-methyl, C2-phenyl | DNA minor groove binder |
6-Hydroxy-1,3-benzothiazole-2-sulfonamide | Benzothiazole | C6-hydroxy, C2-sulfonamide | Carbonic anhydrase inhibitor [4] |
Bendamustine | Chloroethyl-benzimidazole | N3-bis(2-chloroethyl)amine | DNA alkylating agent |
The pharmacophore significance derives from synergistic dual-targeting capabilities:
Current structure-activity relationship (SAR) studies suggest that replacing the dimethylsulfonamide with bulkier groups (e.g., piperidine) reduces activity, while halogenation at C5 improves potency against tyrosine kinases. This positions the compound as a versatile template for anticancer hybrid agents [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1